2-Benzyloxy-N,N-dimethyl-acetamide

Description

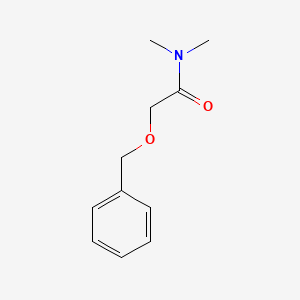

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-phenylmethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)11(13)9-14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVUHPBLCIOQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Benzyloxy N,n Dimethyl Acetamide

Established Synthetic Pathways to the Core Structure

Several key methodologies have been established for the synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide and related structures. These pathways offer different approaches to assembling the target molecule, each with its own set of advantages and considerations.

Nucleophilic Substitution Approaches Utilizing Benzyl (B1604629) Halides

A primary and straightforward method for forming the benzyloxy group is through nucleophilic substitution reactions. This typically involves the reaction of an alcohol with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. evitachem.com For the synthesis of a related compound, N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide, 2,6-dimethylphenol (B121312) is reacted with benzyl chloride. evitachem.com The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the hydroxyl group, creating an alkoxide that then acts as a nucleophile, displacing the halide from the benzyl group to form the ether linkage. evitachem.com This Williamson ether synthesis is a fundamental and widely used transformation in organic chemistry.

Esterification-Amination Sequences for Amide Formation

The formation of the N,N-dimethylamide group is central to the synthesis of this compound. A common and effective strategy involves a two-step sequence: esterification followed by amination. In this approach, a carboxylic acid precursor is first converted to an ester, which then reacts with dimethylamine (B145610) to form the desired amide.

This sequence is a frequently employed method for the synthesis of amides due to the generally high yields and manageable reaction conditions. For instance, N,N-dimethylacetamide can be produced by reacting methyl acetate (B1210297) with dimethylamine. google.com Similarly, the synthesis of this compound can be envisioned to proceed from benzyloxyacetic acid. This acid would first be esterified, for example, with methanol (B129727) or ethanol, to produce the corresponding methyl or ethyl benzyloxyacetate. This ester intermediate would then be treated with dimethylamine to yield this compound. The amination of esters is a well-established process, often carried out at elevated temperatures or with the use of a catalyst to facilitate the reaction.

Another route to N,N-dimethylacetamide involves the reaction of acetic acid with dimethylamine. google.comgoogle.comresearchgate.net This direct amidation is also a viable pathway, although it can sometimes require more forcing conditions compared to the ester-amination sequence. The reaction of acetic anhydride (B1165640) with dimethylamine is another method for producing N,N-dimethylacetamide. researchgate.net

Radical Condensation Strategies Involving Benzylic Alcohols and Amides

A novel approach for the formation of C-C bonds involves the radical condensation of benzylic alcohols with acetamides. rsc.org This method allows for the coupling of these two components to generate 3-arylpropanamides, with water as the only byproduct. rsc.org The reaction is typically mediated by a strong base like potassium tert-butoxide, which is believed to act as both a base and a radical initiator. rsc.org

The proposed mechanism involves the formation of a radical anion of the benzylic alcohol as a key intermediate. rsc.orgrsc.org This radical anion then couples with the enolate of the amide, which is also formed under the basic conditions. rsc.orgrsc.org This coupling step is likely the rate-determining step of the reaction. rsc.org Subsequent elimination and reduction steps lead to the final 3-arylpropanamide product. rsc.org

This strategy has been shown to be effective for a variety of substituted benzylic alcohols and N-substituted acetamides, including N,N-dimethyl acetamide (B32628) and N,N-diethyl acetamide, affording the corresponding propanamides in good yields. rsc.orgrsc.org For example, the reaction of p-benzyloxybenzyl alcohol with N,N-diethyl acetamide produces the corresponding N,N-diethyl 3-arylpropanamide in high yield. rsc.org

Catalytic Distillation and Continuous Flow Methods

For the industrial-scale production of related compounds like N,N-dimethylacetamide (DMAC), catalytic distillation and continuous flow methods are often employed to enhance efficiency and throughput. google.comjustia.com Catalytic distillation combines chemical reaction and distillation in a single unit, which can lead to lower energy consumption and simplified process flow. google.com In the synthesis of DMAC, a continuous process can be used where acetic acid and dimethylamine are reacted, and the resulting DMAC is purified through a series of distillation columns. justia.com

A method for synthesizing high-purity N,N-dimethylacetamide involves the continuous reaction of acetic acid and dimethylamine under normal pressure. google.com This process often utilizes a catalyst, such as zinc chloride, zinc acetate, or magnesium chloride, in a reaction rectification column. google.com The unreacted dimethylamine can be recovered and recycled, and the glacial acetic acid is fully transformed. google.com Another approach uses a catalytic reaction distillation technology where glacial acetic acid and a catalyst are combined, and then dimethylamine gas is introduced to undergo a neutralization reaction, followed by catalytic reaction-rectification. google.com

Continuous flow methods are also advantageous for the synthesis of N,N-dimethylacetamide from methyl acetate and dimethylamine in the presence of a basic catalyst. google.com The continuous work-up by distillation allows for the separation of methanol and other low boilers, resulting in high-purity DMAC. google.com

Precursor Chemistry and Intermediate Transformations in Synthesis

The synthesis of this compound relies on the availability and transformation of key precursors and intermediates. The choice of starting materials and the sequence of reactions are critical for an efficient synthetic route.

A common precursor for the benzyloxy group is benzyl alcohol or a benzyl halide. evitachem.comorgsyn.org Benzyl alcohol can be used in radical condensation reactions, as discussed previously. rsc.org Benzyl halides, such as benzyl chloride, are frequently used in nucleophilic substitution reactions to form the ether linkage. evitachem.com

For the N,N-dimethylacetamide portion of the molecule, the primary precursors are typically acetic acid or its derivatives and dimethylamine. google.comgoogle.comresearchgate.net In many syntheses of N,N-dimethylacetamide, acetic acid and dimethylamine are reacted to form a dimethylamine acetate salt as an intermediate. google.com This salt is then subjected to dehydration to yield the final amide product. google.com

For example, a process for producing N,N-dimethylacetamide involves a neutralization step where acetic acid and dimethylamine are mixed to form dimethylamine acetate, followed by an amidation step under elevated pressure. google.com In some methods, the neutralization reaction is carried out first to manage the exothermic nature of the acid-base reaction, followed by a separate endothermic dehydration step. google.com

Alternatively, methyl acetate can serve as a precursor, reacting with dimethylamine to produce N,N-dimethylacetamide and methanol. google.com This reaction is often catalyzed by a base. google.com

Optimization of Synthetic Parameters and Process Efficiency

Optimizing synthetic parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often adjusted include reaction temperature, pressure, reaction time, and the choice and concentration of catalysts and solvents.

In the synthesis of N,N-dimethylacetamide from acetic acid and dimethylamine, the molar ratio of the reactants is an important factor. google.comgoogle.com Using an excess of dimethylamine can help to drive the reaction to completion. google.com The reaction temperature and pressure are also critical, with some processes operating at elevated temperatures and pressures to increase the reaction rate. google.com However, milder conditions are often preferred to reduce energy consumption and the need for specialized high-pressure equipment. google.com

The use of catalysts can significantly improve the efficiency of the synthesis. For instance, in the dehydration of dimethylamine acetate, an alumina (B75360) catalyst can shorten the reaction time and allow the reaction to proceed at atmospheric pressure. google.com In other methods for producing N,N-dimethylacetamide, catalysts such as zinc chloride, zinc acetate, or magnesium chloride are employed in a reactive distillation setup. google.com

The choice of solvent can also influence the reaction outcome. For N-alkylation reactions of amides, the polarity of the solvent can affect both the reactivity and selectivity of the reaction. Solvents like DMSO, DMF, and THF are commonly used.

Process efficiency can be further enhanced through the use of continuous processing and by recycling unreacted starting materials and catalysts. google.comgoogle.com For example, in the continuous synthesis of N,N-dimethylacetamide, unreacted dimethylamine can be recovered and reused in the process. google.com The use of reactive distillation, where the reaction and separation occur in the same unit, can also lead to significant process simplification and cost savings. google.com

Solvent System Evaluation for Reaction Selectivity and Yield

The choice of solvent is a pivotal factor in the synthesis of this compound, profoundly influencing both the selectivity of the reaction and the final yield. Research indicates that polar aprotic solvents are often favored due to their ability to dissolve a wide range of reactants and facilitate the desired chemical transformations. researchgate.net

A study on a related radical condensation of benzylic alcohols with acetamides highlighted the use of mesitylene (B46885) as a solvent. rsc.org In this specific reaction, the conditions involved refluxing the alcohol and amide in mesitylene, which suggests that a high-boiling, non-polar aromatic solvent can also be effective, depending on the reaction mechanism. rsc.org The selection of the solvent system is, therefore, a delicate balance between reactant solubility, reaction temperature requirements, and the prevention of unwanted side reactions.

For the synthesis of N,N-dimethylacetamide (DMAC), a related compound, various solvents and conditions have been explored. For instance, continuous processes often utilize a methanolic solution of one of the reactants. google.comgoogle.com While not directly the synthesis of the benzyloxy derivative, these processes underscore the importance of the solvent in continuous flow and industrial-scale production.

Table 1: Solvent System Evaluation

| Solvent System | Reactants | Conditions | Observed Outcome |

|---|---|---|---|

| Mesitylene | Benzylic alcohol, N,N-dimethyl acetamide | Reflux, 6h | Good yields of the corresponding 3-arylpropanamide. rsc.org |

| Methanol | Methyl acetate, Dimethylamine | 120°C, 20 bar | Continuous production of N,N-dimethylacetamide. google.com |

Catalyst Efficacy and Design in Various Synthetic Protocols

Catalysts play a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound. The choice of catalyst can significantly reduce reaction times and temperatures, leading to more sustainable and cost-effective processes.

In a novel radical condensation reaction, potassium tert-butoxide (KOtBu) was identified as a key additive, serving a dual role as both a base and a potential radical initiator. rsc.org This highlights a trend towards using simple, readily available catalysts to drive complex transformations. The study also explored the use of sodium tert-butoxide (NaOtBu) as an alternative base. rsc.org

For the production of the parent compound, N,N-dimethylacetamide, basic catalysts are commonly employed. Sodium methoxide (B1231860) is a frequently used homogeneous catalyst in the continuous reaction of methyl acetate and dimethylamine. google.com Other research into DMAC synthesis has investigated catalysts such as zinc chloride, zinc acetate, and magnesium chloride. google.com These findings suggest that both strong alkoxide bases and Lewis acidic metal salts can be effective, depending on the specific synthetic route.

Table 2: Catalyst Efficacy in Synthetic Protocols

| Catalyst | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Potassium tert-butoxide | p-Benzyloxybenzyl alcohol, N,N-dimethyl acetamide | Mesitylene, reflux, 6h | 80-85 rsc.org |

| Sodium methoxide | Methyl acetate, Dimethylamine | 120°C, 20 bar | - |

| Zinc Chloride | Ammonium acetate, Dimethylamine | 150-190°C | >96 google.com |

| Zinc Acetate | Ammonium acetate, Dimethylamine | 150-190°C | >96 google.com |

| Magnesium Chloride | Ammonium acetate, Dimethylamine | 150-190°C | >96 google.com |

Reaction Condition Profiling for Enhanced Conversion

Optimizing reaction conditions such as temperature, pressure, and reactant ratios is essential for maximizing the conversion of starting materials into this compound.

In the radical condensation of benzylic alcohols and acetamides, the reaction is typically carried out at reflux temperature in mesitylene for 6 to 12 hours. rsc.org The molar ratio of the amide to the alcohol is generally 2:1. rsc.org These conditions are designed to drive the reaction to completion while minimizing the thermal degradation of products.

For the industrial synthesis of N,N-dimethylacetamide, continuous processes are often operated at elevated temperatures and pressures, for instance, at 120°C and 20 bar. google.com A Chinese patent describes a method for synthesizing high-purity N,N-dimethylacetamide from acetic acid and dimethylamine at temperatures between 150-190°C under normal pressure. google.com This process highlights the use of a reaction-rectification column to continuously remove the product and drive the equilibrium forward. google.comgoogle.com

Table 3: Reaction Condition Profiles

| Parameter | Condition | Reactants | Outcome |

|---|---|---|---|

| Temperature | Reflux | Benzylic alcohol, N,N-dimethyl acetamide | High yield of 3-arylpropanamide rsc.org |

| Temperature & Pressure | 120°C, 20 bar | Methyl acetate, Dimethylamine | Continuous production of DMAC google.com |

| Temperature | 150-190°C | Ammonium acetate, Dimethylamine | High purity DMAC with >96% yield google.com |

| Reactant Ratio | 2:1 (Amide:Alcohol) | Benzylic alcohol, N,N-dimethyl acetamide | Optimized for radical condensation rsc.org |

Challenges and Innovations in Scalable Synthesis Research

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. These include ensuring consistent product quality, managing reaction exotherms, and developing cost-effective purification methods.

A significant challenge in scaling up is maintaining the optimal reaction conditions. For instance, in the continuous production of N,N-dimethylacetamide, the presence of water in the feed stream can lead to the precipitation of sodium acetate, causing blockages in the reactor. google.com This necessitates stringent control over the purity of the starting materials.

Innovations in this area often focus on the development of continuous flow processes and the use of robust and recyclable catalysts. The use of a loop reactor with an external heat exchanger for heat removal is one such innovation aimed at managing the reaction's thermal profile during continuous production. google.com Furthermore, the integration of reaction and separation steps, such as in a reaction-rectification column, simplifies the process and improves efficiency by continuously removing the product. google.comgoogle.com These advancements are crucial for making the synthesis of this compound and related compounds more economically viable and environmentally sustainable on an industrial scale.

Chemical Reactivity and Transformation Studies of 2 Benzyloxy N,n Dimethyl Acetamide

Fundamental Reaction Types and Functional Group Interconversions

The reactivity of 2-Benzyloxy-N,N-dimethyl-acetamide is characterized by transformations involving its benzyloxy and amide components.

Oxidative Transformations of the Benzyloxy Moiety

The benzyloxy group in this compound is susceptible to oxidative cleavage. While direct studies on this specific molecule are not prevalent, the oxidation of the N,N-dimethylacetamide (DMAc) solvent itself can lead to the formation of reactive species that can participate in subsequent reactions. For instance, oxidized DMAc has been identified as a source of formaldehyde-related derivatives, which can then react with other molecules present in the reaction mixture. rsc.orgrsc.org This suggests that under oxidative conditions, the acetamide (B32628) portion of the molecule could potentially undergo transformation.

The N,N-dimethylacetamide (DMAc) portion of the molecule can undergo oxidation, leading to the formation of impurities. This oxidation can be initiated by factors such as high temperatures or UV light. rsc.org The degradation of DMAc can result in the formation of byproducts like monomethylacetamide. researchgate.net

Reductive Modifications of the Amide Linkage

The amide linkage in this compound can undergo reduction to yield corresponding amines. The reductive functionalization of amides is a significant area of research, with various protocols available for this transformation. nih.govnih.gov These methods often involve the activation of the amide, followed by the addition of a hydride donor. Depending on the reaction conditions and the specific reagents used, the reduction can lead to a variety of products. For example, the reduction of tertiary amides can be achieved using systems like IrCl(CO)(PPh₃)₂/TMDS followed by a copper catalyst for subsequent reactions. nih.gov

It is important to note that the choice of reducing agent and conditions is crucial to control the extent of reduction and avoid over-reduction or side reactions. nih.gov

Nucleophilic Substitution Reactions on the Benzyloxy Group

The benzyloxy group can be cleaved through nucleophilic substitution reactions. A common method for the cleavage of benzyl (B1604629) ethers is hydrogenolysis, which involves the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). This reaction typically results in the formation of the corresponding alcohol and toluene.

Kinetic studies on related systems, such as the reactions of N-methyl-Y-α-bromoacetanilides with benzylamines, provide insights into the mechanisms of nucleophilic substitution in similar structures. researchgate.net These studies indicate that the reaction mechanism can be influenced by the electronic nature of the substituents on both the substrate and the nucleophile. researchgate.net

Investigation of Reagent and Condition Dependencies in Chemical Conversions

The outcome of chemical reactions involving this compound is highly dependent on the specific reagents and reaction conditions employed.

For instance, in radical condensation reactions between benzylic alcohols and acetamides, the choice of base can be critical. Potassium tert-butoxide has been shown to be effective in promoting these reactions. dtu.dkresearchgate.net The solvent also plays a significant role, with mesitylene (B46885) being used in some instances. dtu.dkresearchgate.net

The table below summarizes the effect of different reagents and conditions on the transformation of related compounds.

| Reagent/Condition | Transformation | Product Type |

| Oxidizing Agent (e.g., t-BuOOH) | Oxidation of the acetamide moiety | Formaldehyde-related derivatives rsc.orgrsc.org |

| Reducing Agent (e.g., Dihydrosilanes, NaH/NaI) | Reduction of the amide linkage | Amines nih.gov |

| Base (e.g., KOtBu) | Radical condensation with benzylic alcohols | 3-Arylpropanamides dtu.dkresearchgate.net |

Characterization of Novel Reaction Products and Side Reactions

The reactions of this compound can lead to the formation of various products, including those resulting from side reactions.

In the context of N,N-dimethylacetamide (DMAc) being used as a reactant or solvent, it has been observed to be a source of various fragments, including C, CH, CH₂, NC, NMe₂, O, C=O, and others, leading to a diverse array of products. nih.govmdpi.com For example, under certain oxidative conditions, DMAc can lead to the formation of hemiaminal derivatives. rsc.orgrsc.org

A study on the radical condensation between benzylic alcohols and N,N-dimethyl acetamide revealed the formation of 3-arylpropanamides. dtu.dkresearchgate.net However, the reaction is sensitive to the substituents on the benzylic alcohol, with some substrates leading to complex product mixtures or low yields. researchgate.net For example, p-methylthiobenzyl alcohol primarily yielded a desulfurization product, while p-nitrobenzyl alcohol showed almost no conversion. researchgate.net

The following table lists some of the potential reaction products and side products that could arise from transformations involving the structural motifs present in this compound.

| Reaction Type | Expected Product | Potential Side Product(s) |

| Oxidation | Benzoic acid and N,N-dimethylglycolamide | Products from N-demethylation, hemiaminals rsc.orgrsc.orgresearchgate.net |

| Reduction | 2-Benzyloxy-N,N-dimethylethanamine | Over-reduction products |

| Nucleophilic Substitution (e.g., with an amine) | N-substituted 2-amino-N,N-dimethylacetamide | |

| Radical Condensation | 3-Arylpropanamides dtu.dkresearchgate.net | Cinnamamides, desulfurization products dtu.dkresearchgate.net |

Spectroscopic Characterization in Research of 2 Benzyloxy N,n Dimethyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy is fundamental in identifying the structure of 2-Benzyloxy-N,N-dimethyl-acetamide and its derivatives by providing information on the chemical environment of protons. For instance, in the ¹H NMR spectrum of N,N-Dimethyl 3-phenylpropanamide (B85529), a derivative, the signals corresponding to the aromatic protons appear as a multiplet in the range of δ 7.39–7.14 ppm. rsc.org The two N-methyl groups of N,N-dimethylacetamide show distinct signals due to hindered rotation around the amide C-N bond, a phenomenon that can be studied by techniques like Spin Saturation Transfer Difference NMR (SSTD NMR). researchgate.net

Detailed ¹H NMR data for a related derivative, N,N-Dimethyl 3-(4-(benzyloxy)phenyl)propanamide, shows a multiplet for the benzyl (B1604629) and phenyl protons between δ 7.50-7.30 ppm and δ 7.21-6.88 ppm. rsc.org The benzylic protons (CH2) appear as a singlet at δ 5.07 ppm, and the N,N-dimethyl protons are observed as a multiplet between δ 3.02-2.85 ppm. rsc.org

Table 1: ¹H NMR Data for selected derivatives of this compound

| Compound | Chemical Shift (δ) ppm |

|---|---|

| N,N-Dimethyl 3-phenylpropanamide | 7.39–7.14 (m, 5H), 2.98–2.93 (m, 8H), 2.64 (t, J = 8.0 Hz, 2H) rsc.org |

| N,N-Dimethyl 3-(4-methylphenyl)propanamide | 7.17–7.02 (m, 4H), 2.99–2.82 (m, 8H), 2.59 (t, J = 8.0 Hz, 2H), 2.31 (s, 3H) rsc.org |

This table is interactive. Click on the compound name for more details if available.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of N,N-Dimethyl 3-phenylpropanamide, the carbonyl carbon (C=O) resonates at δ 172.3 ppm. rsc.org The aromatic carbons show signals in the range of δ 126.2-141.6 ppm, while the N-methyl carbons appear around δ 35.4-37.3 ppm. rsc.org The high symmetry of a molecule like 2,2-dimethylpropane results in fewer signals in its ¹³C NMR spectrum, indicating chemically equivalent carbon atoms. docbrown.info

Table 2: ¹³C NMR Data for selected derivatives of this compound

| Compound | Chemical Shift (δ) ppm |

|---|---|

| N,N-Dimethyl 3-phenylpropanamide | 172.3, 141.6, 128.5, 127.9, 126.2, 37.3, 35.6, 35.4, 31.5 rsc.org |

| N,N-Dimethyl 3-(4-methylphenyl)propanamide | 172.3, 138.4, 135.5, 129.1, 128.3, 37.2, 35.5, 35.4, 30.9, 21.0 rsc.org |

This table is interactive. Click on the compound name for more details if available.

Deuterium (B1214612) (²H) NMR studies are a powerful tool for elucidating reaction mechanisms. In a study involving the reaction of C6H5CD2OH with N,N-dimethyl acetamide (B32628), ¹H, ²H, and ¹³C NMR analysis, along with GCMS, revealed deuterium incorporation at both the α and β positions of the resulting propanamide. rsc.org This isotopic labeling provides direct evidence for the reaction pathway and the nature of the intermediates involved.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of this compound and its derivatives and to confirm their identity by comparing the obtained mass spectrum with known databases. semanticscholar.org For instance, the mass spectrum of N,N-Dimethyl 3-phenylpropanamide shows the molecular ion peak [M]+ at m/z = 177. rsc.org The fragmentation pattern provides further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For example, the exact mass of 2,2-dimethoxy-N,N-dimethylacetamide has been determined to be 147.08954328 Da. nih.gov In the analysis of complex mixtures, such as migrants from recycled plastic bottles, UPLC-QTOF-MS is used for untargeted screening, where HRMS data is essential for identifying unknown compounds through in silico fragmentation and comparison with databases. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental to identifying the functional groups and determining the molecular structure of this compound. The analysis of its spectrum is based on the well-characterized vibrations of its constituent parts: the N,N-dimethylacetamide moiety and the benzyloxy group.

The N,N-dimethylacetamide (DMAc) core exhibits several characteristic vibrational modes. The most prominent of these is the amide I band, which is primarily due to the C=O stretching vibration and typically appears as a strong absorption in the IR spectrum between 1600 and 1650 cm⁻¹. researchgate.net For instance, in studies of N,N-dimethylacetamide adsorbed on CeO₂, the C=O stretching of the adsorbed acetamide was observed at 1606 cm⁻¹. researchgate.net The C-N stretching vibration of tertiary amides is also a key feature, and its position can differ significantly from that in primary and secondary amides. ias.ac.in Normal coordinate analysis of DMAc places the in-plane (A') vibrations, which include most of the fundamental modes, and the out-of-plane (A") vibrations as defining characteristics of its spectrum. ias.ac.in

The introduction of the benzyloxy group (C₆H₅CH₂O-) adds a number of distinct vibrational modes to the spectrum. These include:

Aromatic C-H stretching: These vibrations are typically observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region.

Aromatic C=C stretching: The stretching vibrations of the benzene (B151609) ring usually produce a set of four bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O-C stretching: The ether linkage introduces asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch is typically stronger and appears in the 1200-1275 cm⁻¹ range, while the symmetric stretch is weaker and found at lower wavenumbers.

CH₂ bending: The methylene (B1212753) group of the benzyl moiety will show scissoring and wagging vibrations, typically in the 1400-1485 cm⁻¹ and 1310-1370 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While the C=O stretch is strong in the IR, C=C and other symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum. For N,N-dimethylacetamide, key Raman bands have been recorded and assigned through normal co-ordinate treatment. ias.ac.inchemicalbook.com The combination of IR and Raman data allows for a more complete vibrational assignment for this compound and its derivatives.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | Benzyl Ring | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2850 - 3000 | IR, Raman |

| Amide I (C=O Stretch) | Tertiary Amide | 1600 - 1650 | IR (Strong) |

| Aromatic C=C Stretch | Benzyl Ring | 1450 - 1600 | IR, Raman |

| C-N Stretch | Tertiary Amide | ~1400 - 1500 | IR, Raman |

| Asymmetric C-O-C Stretch | Benzyl Ether | 1200 - 1275 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The UV-Vis spectrum is dominated by the absorption bands of the two main chromophores: the amide group and the benzene ring of the benzyloxy moiety.

The amide group in N,N-dimethylacetamide (DMAc) has a characteristic n → π* transition, which is relatively weak and occurs at a longer wavelength, and a more intense π → π* transition at a shorter wavelength. Spectrophotometric grade DMAc shows a UV cutoff at approximately 270 nm. sigmaaldrich.comitwreagents.com

The benzene ring in the benzyloxy group is a significant chromophore. It typically displays a strong absorption band (the E₂-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm, which arises from symmetry-forbidden transitions. The presence of the -OCH₂- substituent can cause a slight red shift (bathochromic shift) of these bands and can obscure the weaker B-band.

Therefore, the UV-Vis spectrum of this compound is expected to be a composite of these absorptions. The intense π → π* transitions of both the amide and the benzene ring will likely overlap at shorter wavelengths (< 220 nm), while the region from 250-280 nm will show the characteristic, albeit potentially fine-structured, absorption of the substituted benzene ring.

Solvatochromism , the change in the position, intensity, and shape of absorption bands with a change in solvent polarity, can provide insights into the nature of the electronic ground and excited states. For molecules like this compound, which possess both a polar amide group and a polarizable aromatic system, the electronic transitions can be sensitive to the solvent environment. For instance, the n → π* transition of the carbonyl group typically shows a hypsochromic (blue) shift in more polar solvents. In contrast, π → π* transitions often exhibit a bathochromic (red) shift in polar solvents. The study of solvatochromic shifts in a series of solvents of varying polarity can help to understand the charge distribution in the molecule's excited state and the nature of solute-solvent interactions. Thiol-reactive derivatives of solvatochromic fluorophores like 4-N,N-dimethylamino-1,8-naphthalimide have been developed, demonstrating the utility of such probes in biological systems where changes in the local environment can be monitored. scispace.com

Table 2: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) | Solvent Effects (Solvatochromism) |

| Amide (C=O) | n → π | ~220 - 240 | Hypsochromic shift with increasing solvent polarity |

| Benzene Ring | π → π (B-band) | ~250 - 270 | Minimal shift, loss of fine structure in polar solvents |

| Benzene Ring | π → π* (E₂-band) | ~200 - 210 | Bathochromic shift with increasing solvent polarity |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of radical species that may be formed from this compound or its derivatives. bruker.comcapes.gov.brnih.gov EPR is highly specific to species with unpaired electrons and can provide detailed information about their electronic structure, concentration, and dynamics. youtube.com

Radicals can be generated from this compound through various mechanisms, such as photolysis or reaction with initiators. The most likely radical species to be formed would involve the cleavage of the weakest bonds in the molecule. Two potential radical formation pathways are:

Benzyl Radical Formation: Homolytic cleavage of the benzyl-oxygen bond (C₆H₅CH₂-O) would generate a benzyl radical (C₆H₅CH₂•) and an N,N-dimethyl-acetamidoxy radical. The benzyl radical is a well-studied species in EPR. Its spectrum is characterized by a large hyperfine coupling to the α-methylene protons and smaller couplings to the ortho, meta, and para protons of the aromatic ring. rsc.orgrsc.orgacs.org

Hydrogen Abstraction: Abstraction of a hydrogen atom from the benzylic methylene group (-CH₂-) would result in a carbon-centered radical stabilized by both the adjacent oxygen atom and the phenyl ring.

EPR spectroscopy is used to detect these transient radicals, often employing techniques like spin trapping, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily observed by EPR. nih.gov For example, photolysis of dibenzyl ketone derivatives has been shown to produce persistent benzyl radicals that can be observed by conventional steady-state EPR spectroscopy. rsc.orgresearchgate.net The hyperfine coupling constants and g-values obtained from the EPR spectrum are characteristic of a particular radical and allow for its unambiguous identification. tandfonline.com

Table 3: Potential Radicals from this compound and their EPR Characteristics

| Radical Species | Method of Generation | Expected EPR Signature |

| Benzyl Radical (C₆H₅CH₂•) | Photolysis, Thermolysis | Complex spectrum with large hyperfine coupling to α-protons and smaller couplings to ring protons. |

| Carbon-centered radical (C₆H₅CHO•-C(O)N(CH₃)₂) | Hydrogen Abstraction | A doublet of triplets due to coupling with the remaining α-proton and two equivalent protons on the adjacent carbon. |

| N,N-dimethyl-acetamidoxy radical | Photolysis, Thermolysis | Complex spectrum influenced by the nitrogen and methyl protons. |

Computational and Theoretical Investigations of 2 Benzyloxy N,n Dimethyl Acetamide

Quantum Chemical Calculation Methodologies for Molecular Properties

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. Methodologies like Density Functional Theory (DFT) and ab initio calculations serve as the primary tools for investigating molecular structure, energy, and electronic characteristics.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational efficiency. It is particularly effective for studying medium-sized organic molecules like 2-Benzyloxy-N,N-dimethyl-acetamide. DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311++G(d,p), are widely used to perform geometry optimization, which determines the lowest energy structure of the molecule. eurjchem.com

These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. For the core N,N-dimethylacetamide structure within the target molecule, DFT has been shown to reproduce experimentally derived geometries with high accuracy. Furthermore, once the optimized geometry is obtained, DFT can be used to predict vibrational spectra (infrared and Raman). The calculated frequencies, after appropriate scaling, typically show excellent agreement with experimental data, aiding in the assignment of spectral bands to specific molecular motions. researchgate.net In studies of similar molecules, such as N-(2-methoxy-benzyl)-acetamide, DFT calculations have been essential for validating crystal structures and understanding intermolecular interactions. eurjchem.com

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation. For amide-containing compounds, ab initio calculations are instrumental in accurately determining electronic properties and energetics. For instance, these methods can be used to calculate the resonance energy associated with the delocalization of the nitrogen lone pair across the amide bond, a key feature that dictates the planarity and rotational barrier of the amide group.

Molecular Geometry and Conformation Analysis

The biological and chemical function of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Computational analysis is crucial for exploring the potential conformations of this compound. The molecule possesses several rotatable bonds, including the C-N amide bond, the C-O ether bond, and bonds within the benzyloxy group, leading to various possible spatial arrangements (conformers).

DFT calculations can be used to perform a potential energy surface scan for each rotatable bond to identify stable conformers and the energy barriers that separate them. A key feature of tertiary amides like this one is the significant energy barrier to rotation around the C-N bond due to its partial double bond character. The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer can be precisely calculated. While specific experimental data for this compound is not available, the table below illustrates the typical geometric parameters that would be determined from a DFT (e.g., B3LYP/6-311++G(d,p)) geometry optimization, based on known values for similar amide structures. researchgate.net

| Parameter | Atom(s) Involved | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | ~1.22 Å |

| Bond Length (Å) | C-N (amide) | ~1.37 Å |

| Bond Length (Å) | N-CH₃ | ~1.45 Å |

| Bond Angle (°) | O=C-N | ~122° |

| Bond Angle (°) | C-N-C | ~118° |

| Dihedral Angle (°) | O=C-N-C | ~180° (for planarity) |

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its reactivity. Computational methods provide key descriptors based on the electronic structure that help predict how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations are routinely used to determine the energies of these orbitals. For similar benzyl-acetamide structures, the HOMO is often localized on the electron-rich benzyl (B1604629) ring, while the LUMO is typically centered on the acetamide (B32628) moiety. eurjchem.com

| Descriptor | Typical Calculated Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.0 to -7.0 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| E(LUMO) | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ~4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. This method provides valuable insights into charge distribution and the stabilizing effects of electron delocalization. researchgate.net

A key application of NBO analysis in amides is to quantify the hyperconjugative interaction that leads to resonance stabilization. This involves the delocalization of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital. In this compound, the most significant of these interactions is the delocalization of the lone pair on the amide nitrogen atom (a donor NBO) into the antibonding π* orbital of the adjacent carbonyl group (an acceptor NBO). The strength of this interaction is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction and greater molecular stability. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=O) | ~50-60 | n → π* (Resonance stabilization of amide) |

| σ (C-H) | σ* (C-N) | ~2-5 | σ → σ* (Hyperconjugation) |

| π (C=C)Aryl | π* (C=C)Aryl | ~15-25 | π → π* (Aromatic delocalization) |

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MESP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For a molecule like this compound, the MESP map would likely reveal a significant region of negative potential (red) around the carbonyl oxygen of the acetamide group, making it a prime site for electrophilic interaction. The hydrogen atoms of the methyl groups and the benzyl ring would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. A study on a similar compound, N-(2-methoxy-benzyl)-acetamide (2MBA), confirmed that the electron-withdrawing and donating sites could be identified using MESP analysis, providing a precedent for what to expect with this compound. eurjchem.comresearchgate.net

Table 1: Predicted MESP Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen | Negative (Red) | Electrophilic Attack |

| Benzyl Ring Hydrogens | Positive (Blue) | Nucleophilic Attack |

| N,N-dimethyl Group Hydrogens | Positive (Blue) | Nucleophilic Attack |

This table is predictive and based on the general principles of MESP analysis and findings for similar molecules.

Topological Analysis of Electron Density

The topological analysis of electron density provides a quantitative description of bonding and molecular structure. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), Reduced Density Gradient (RDG), and Localized Orbital Locator (LOL) offer profound insights into the nature of chemical bonds and non-covalent interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for the characterization of atoms and the bonds between them. arxiv.orgscispace.com The analysis focuses on the properties of the electron density at bond critical points (BCPs). The values of the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at these points can classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

In this compound, QTAIM analysis would be expected to characterize the covalent bonds within the benzyl and acetamide moieties, showing high electron density and negative Laplacian values at the BCPs. Furthermore, it could reveal weaker intramolecular interactions, such as C-H···O contacts, which contribute to the molecule's conformational stability.

The Electron Localization Function (ELF) is a method used to visualize the regions of high electron localization, which are typically associated with chemical bonds and lone pairs. nih.gov ELF values range from 0 to 1, where values close to 1 indicate high electron localization.

For this compound, an ELF analysis would be anticipated to show high localization in the regions of the C-C, C-H, C-N, C-O, and C=O bonds, clearly delineating the covalent framework of the molecule. Additionally, high ELF values would be expected in the region of the lone pairs of the carbonyl oxygen and the nitrogen atom of the amide group, consistent with their roles as key sites for intermolecular interactions.

Reduced Density Gradient (RDG) analysis is a powerful technique for visualizing and characterizing non-covalent interactions. scispace.com By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, different types of interactions can be identified. Spikes in the RDG plot at low-density, low-gradient regions indicate non-covalent interactions. The color of the corresponding isosurfaces typically distinguishes between attractive (blue for hydrogen bonds), weak (green for van der Waals), and repulsive (red for steric clashes) interactions.

An RDG analysis of this compound would likely reveal van der Waals interactions within the benzyl ring and between the methyl groups. It could also highlight potential weak intramolecular hydrogen bonds, for instance, between a hydrogen atom of the benzyl group and the carbonyl oxygen, which would appear as blue or green isosurfaces.

The Localized Orbital Locator (LOL) provides another means of visualizing electron localization, offering a complementary perspective to ELF. LOL also ranges from 0 to 1, with high values indicating regions where electrons are highly localized. It is particularly useful for distinguishing between different types of covalent bonds and identifying lone pair regions. An investigation of a related compound has demonstrated the utility of LOL in providing information about localized and delocalized electrons. eurjchem.com

In the context of this compound, LOL analysis would be expected to provide a clear picture of the covalent bonding structure and the spatial distribution of the lone pair electrons on the oxygen and nitrogen atoms, reinforcing the insights gained from ELF analysis.

Reaction Pathway and Transition State Modeling

Computational modeling can be employed to explore the potential reaction pathways and transition states for reactions involving this compound. mit.edu Such studies are crucial for understanding the kinetics and mechanisms of its formation and subsequent transformations. For instance, the synthesis of similar N,N-dimethylamides can occur through the reaction of an appropriate acid with dimethylamine (B145610). wikipedia.org

The acylation of N-benzyl-1-(furan-2-yl)methanamine has been studied to produce N-benzyl-N-(furan-2-ylmethyl)acetamide, with various methods yielding high efficiency. scielo.br This suggests that the synthesis of this compound could likely be achieved through the acylation of a corresponding amine with a benzyloxyacetyl derivative.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Charge Transfer)

Computational studies focusing specifically on the intermolecular interactions of this compound are limited in publicly available scientific literature. However, analysis of its structural components allows for theoretical predictions regarding its interaction behavior. The molecule possesses several key functional groups that dictate its potential for intermolecular forces: a carbonyl group (C=O), an ether oxygen, and aromatic rings.

The primary site for hydrogen bonding is the oxygen atom of the carbonyl group, which can act as a hydrogen bond acceptor. mdpi.comucl.ac.uk In environments containing hydrogen bond donors, such as water or alcohols, this interaction is expected to be significant. mdpi.comresearchgate.net Studies on the related molecule N,N-dimethylacetamide (DMAc) show that the carbonyl oxygen is a strong hydrogen bond acceptor. mdpi.com For this compound, while it lacks a hydrogen bond-donating proton, its carbonyl group can form hydrogen bonds with solvent molecules or other suitable partners. researchgate.net

Weak C-H···O hydrogen bonds may also contribute to the stabilization of molecular assemblies, a phenomenon observed in neat N,N-dimethylacetamide. nih.gov It is plausible that the various C-H bonds in the benzyl and dimethylamino groups of this compound could participate in such weak interactions.

Charge transfer interactions are also anticipated, primarily involving the phenyl rings of the benzyloxy group. These aromatic systems can engage in π-π stacking interactions with other aromatic molecules. The delocalized π-electron systems can act as electron donors or acceptors, facilitating charge transfer complexes. Natural Bond Orbital (NBO) analysis, a common computational method, could elucidate these interactions by quantifying the stabilization energy between filled and unoccupied orbitals of interacting molecules. researchgate.net

Prediction and Validation of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound through computational methods, and their subsequent validation against experimental data, is a crucial aspect of its structural elucidation. Theoretical calculations, typically employing Density Functional Theory (DFT), are used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net

For vibrational spectroscopy, theoretical calculations can assign specific vibrational modes to the observed absorption bands in experimental IR and Raman spectra. For instance, the characteristic stretching frequency of the amide carbonyl group (C=O) is a prominent feature. In the related N,N-dimethylacetamide, this band appears around 1660-1642 cm⁻¹ in infrared spectra, with the exact position influenced by intermolecular interactions like hydrogen bonding. nih.gov Similar calculations for this compound would predict the vibrational frequencies for its various functional groups, including the C=O stretch, C-N stretch, C-O-C ether linkage vibrations, and aromatic ring modes. A comparison between the calculated and experimental spectra helps confirm the molecular structure and provides insights into the molecule's conformational and electronic properties. researchgate.net

In the realm of NMR spectroscopy, theoretical calculations can predict the chemical shifts (δ) for the ¹H and ¹³C nuclei within the molecule. researchgate.net The predicted shifts are then compared with experimental data obtained from NMR experiments. researchgate.netchemicalbook.comspectrabase.com Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the computational model. For this compound, key ¹H NMR signals would include those from the N,N-dimethyl protons, the methylene (B1212753) protons of the benzyl group, and the protons on the two aromatic rings. The table below presents a hypothetical comparison based on typical chemical shift ranges for validation purposes.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| N(CH₃)₂ | Data not available | Data not available |

| O-CH₂-Ph | Data not available | Data not available |

| Aromatic-H | Data not available | Data not available |

| Acetamide-CH₂ | Data not available | Data not available |

The validation of predicted spectroscopic parameters against experimental findings is essential for confirming the accuracy of the computational model and for a deeper understanding of the molecule's structure and behavior. researchgate.net

Applications of 2 Benzyloxy N,n Dimethyl Acetamide in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The structure of 2-Benzyloxy-N,N-dimethyl-acetamide makes it a valuable intermediate for assembling complex molecules. The acetamide (B32628) group, particularly when positioned ortho to the benzyloxy group on an aromatic ring, can act as a powerful directing group for metallation reactions. This directed ortho-metallation (DoM) allows for the specific functionalization of the aromatic ring at a position that might otherwise be difficult to access.

Furthermore, the benzyl (B1604629) group within the benzyloxy moiety can participate in rearrangement reactions, such as the st-andrews.ac.ukresearchgate.net-Wittig rearrangement, to create new carbon-carbon bonds and introduce stereocenters. Research on analogous systems, such as 2-(benzyloxy)-N-butylbenzamides, has shown that treatment with strong bases like n-butyllithium can induce a st-andrews.ac.ukresearchgate.net-Wittig rearrangement. This process transforms the benzylic ether into a secondary alcohol, which can then undergo further reactions, like lactonization, to form complex polycyclic structures such as 3-arylphthalides. st-andrews.ac.uk The N,N-dimethyl-acetamide group's electronic properties and steric bulk are crucial in influencing the selectivity and efficiency of these transformations.

Table 1: Rearrangement Reactions of Benzyloxy-Amide Systems

| Starting Material | Reagent | Key Transformation | Product Class |

|---|---|---|---|

| 2-(Benzyloxy)-N-butylbenzamides | n-Butyllithium | st-andrews.ac.ukresearchgate.net-Wittig Rearrangement | 3-Arylphthalides |

| 2-(1-Phenylethoxy)-N-butylbenzamide | n-Butyllithium | st-andrews.ac.ukresearchgate.net-Wittig Rearrangement | 3-Methyl-3-phenylphthalide |

Building Block for Heterocyclic Systems Synthesis

Heterocyclic compounds are of immense interest due to their prevalence in pharmaceuticals and biologically active molecules. researchgate.net this compound and its derivatives are effective building blocks for synthesizing a variety of heterocyclic systems.

One notable pathway involves the metallation of related ortho-substituted phenyl benzyl ethers. While direct rearrangement of some complex substrates may not be selective, using a combination of reagents like n-butyllithium and potassium tert-butoxide can lead to the formation of valuable heterocyclic cores. For instance, studies on 2-(2-(benzyloxy)phenyl)-2-oxazolines, a related structure, demonstrated their conversion into 2-aryl-3-aminobenzofurans. st-andrews.ac.uk This transformation proceeds through a nucleophilic attack of the deprotonated benzyl anion onto the adjacent functional group, followed by cyclization.

Similarly, the N,N-dimethyl-acetamide portion of the molecule can itself be a source of carbon atoms for building heterocyles. researchgate.net In certain reactions, N,N-dimethylacetamide (DMAc) serves as an electrophilic carbon source for the synthesis of various N-heterocycles, highlighting the synthetic potential embedded within the acetamide moiety. researchgate.net

Table 2: Heterocycles Synthesized from Benzyloxyaryl Precursors

| Precursor Type | Reagent System | Resulting Heterocycle |

|---|---|---|

| 2-(2-(Benzyloxy)phenyl)-2-oxazolines | n-BuLi / t-BuOK | 2-Aryl-3-aminobenzofurans |

| 2-(2-(Benzyloxy)thiophen-3-yl)-2-oxazolines | n-BuLi / t-BuOK | Thienofurans |

Precursor in the Production of Specialized Chemical Entities

The utility of this compound extends to its role as a precursor for highly specialized molecules. The functional groups present in the compound can be sequentially or concertedly modified to yield target molecules with specific functionalities and biological activities. For example, the core structure is related to intermediates used in the synthesis of purine (B94841) analogues, which are known to have significant biological activities. researchgate.net

The synthesis of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, a more complex derivative, showcases how the fundamental acetamide structure can be elaborated. nih.gov Such molecules and their metal complexes are investigated for their potential applications in medicinal chemistry, demonstrating the value of the underlying amide scaffold as a starting point for creating specialized, high-value chemical entities. nih.gov

Strategic Incorporation of the Benzyloxy-Acetamide Moiety into Target Molecules

The decision to incorporate the benzyloxy-acetamide moiety into a synthetic route is often a strategic one, aimed at exploiting its distinct chemical functionalities.

Protecting Group Strategy: The benzyloxy group serves as a robust protecting group for a hydroxyl function. It is stable to a wide range of reaction conditions, including strongly basic and nucleophilic environments, yet it can be readily removed via catalytic hydrogenation. This allows chemists to perform extensive modifications on other parts of the molecule before liberating the free hydroxyl group at a late stage in the synthesis.

Directing Group for C-H Activation: As mentioned, the amide group, particularly the N,N-dimethyl-acetamide, is an effective directing group for ortho-lithiation. This allows for precise and controlled functionalization of an adjacent aromatic C-H bond, a cornerstone of modern synthetic strategy.

Handle for Transformation: The entire moiety can be considered a synthetic handle. The amide can be hydrolyzed to a carboxylic acid or reduced to an amine, while the benzyloxy group can be cleaved to an alcohol. This dual functionality provides multiple avenues for diversification and further elaboration of the molecular structure. In some contexts, the N,N-dimethylamide can be used as a carbon source in annulation reactions to form new rings. researchgate.net

The strategic incorporation of this moiety, therefore, provides a powerful toolkit for chemists to control reactivity and build molecular complexity in a planned and efficient manner.

Mechanistic Investigations of Chemical Reactions Involving 2 Benzyloxy N,n Dimethyl Acetamide

Elucidation of Radical Reaction Pathways

Recent research has illuminated the radical-mediated condensation reaction between benzylic alcohols and acetamides, including N,N-dimethyl acetamide (B32628), to produce 3-arylpropanamides. rsc.orgresearchgate.net This transformation, which uses potassium tert-butoxide as the sole additive, proceeds with water as the only byproduct. rsc.orgresearchgate.net Experimental investigations involving labeled substrates, trapping experiments, and spectroscopic measurements have pointed towards a radical pathway. rsc.orgresearchgate.net

The proposed mechanism suggests a dual role for potassium tert-butoxide, acting as both a base and a radical initiator. rsc.orgresearchgate.net The key intermediate is believed to be the radical anion of the benzylic alcohol, which then couples with the enolate of the amide to form a new carbon-carbon bond. rsc.orgresearchgate.net Subsequent elimination leads to the corresponding cinnamamide, followed by olefin reduction to yield the final 3-arylpropanamide product. rsc.org

Electron paramagnetic resonance (EPR) spectroscopy has been employed to detect radical intermediates. In a mixture of benzyl (B1604629) alcohol, N,N-dimethyl acetamide, and potassium tert-butoxide in refluxing mesitylene (B46885), a carbon-centered radical bound to oxygen was observed. rsc.org This observation supports the proposed radical mechanism. rsc.org

A variety of substituted benzylic alcohols and N-substituted acetamides have been successfully employed in this reaction, demonstrating its broad applicability. researchgate.netrsc.org For instance, the reaction of p-benzyloxybenzyl alcohol with N-methyl acetamide has been shown to produce the corresponding 3-arylpropanamide in good yield. rsc.org

Investigation of Oxidative Degradation Mechanisms of the Amide Linkage

The oxidative degradation of N,N-dimethylacetamide (DMAc), a compound structurally related to 2-Benzyloxy-N,N-dimethyl-acetamide, has been investigated to understand the formation of impurities in chemical processes. rsc.org Studies have shown that oxidized DMAc can serve as a source of formaldehyde-related derivatives, leading to the formation of unexpected byproducts such as hemiaminals. rsc.orgresearchgate.net

The degradation of DMAc can be influenced by factors such as temperature, light, and the presence of water and other impurities. researchgate.net The oxidation of DMAc can lead to the formation of N-methylacetamide (NMA) and other degradation products. researchgate.netrsc.org It has been demonstrated that regenerated DMAc may be less stable than commercial samples. researchgate.net The mechanism of DMAc oxidation is a key area of investigation to control impurity formation in industrial processes. rsc.org

Studies on Nucleophilic Acylation and Substitution Reaction Mechanisms

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides like this compound. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org The subsequent departure of a leaving group results in the formation of a new acyl compound. libretexts.org

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is influenced by the nature of the leaving group. libretexts.org In general, the reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com Unlike SN2 reactions, which are single-step processes, nucleophilic acyl substitutions involve the formation of a distinct tetrahedral intermediate. libretexts.org

The hydrolysis of N,N-disubstituted amides, such as dimethylacetamide, in the presence of acids is a typical example of nucleophilic acyl substitution, yielding a carboxylic acid and a protonated amine. wikipedia.org However, these amides are generally resistant to hydrolysis under basic conditions. wikipedia.org

Examination of Rearrangement Processes in Related Amide Systems

Rearrangement reactions are important transformations in organic synthesis. While specific studies on the rearrangement of this compound were not found in the provided search results, research on related systems provides valuable insights. For example, the rsc.orgrsc.org-Wittig rearrangement of benzyloxy-N-butylbenzamides has been explored as a synthetic route to substituted diarylmethanols. mdpi.com

In a related study, attempts to synthesize a 2-(benzyloxy)oxazoline via O-alkylation of an oxazolidin-2-one with benzyl bromide unexpectedly resulted in the formation of the N-benzyl isomer. mdpi.com Subsequent treatment of this N-benzyl product with a strong base led to a dimer, formed through the nucleophilic attack of the anion of one molecule on a second molecule, followed by ring-opening. mdpi.com These examples highlight the potential for unexpected rearrangement and dimerization pathways in related amide systems under basic conditions.

Computational and Experimental Synergy in Mechanistic Elucidation

The combination of computational and experimental methods is a powerful approach for elucidating reaction mechanisms. Density Functional Theory (DFT) calculations, for instance, have been used to study the structure and electronic properties of amide-containing ligands and their metal complexes. nih.gov In cases where X-ray crystal structures are unavailable, computational methods can provide valuable insights into the ground state optimized structures. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another key experimental technique used to study the dynamics of amide systems. For example, NMR studies have been employed to investigate hindered rotation around the C-N bond in N,N-dimethylacetamide. researchgate.net The analysis of line shapes in NMR spectra can provide activation parameters for such dynamic processes. researchgate.net The synergy between these computational and experimental techniques allows for a more comprehensive understanding of the structural and mechanistic aspects of reactions involving amides.

Advanced Analytical Methodologies for Research on 2 Benzyloxy N,n Dimethyl Acetamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of separating 2-Benzyloxy-N,N-dimethyl-acetamide from starting materials, byproducts, and impurities. The choice of technique depends on the specific analytical goal, whether it is precise quantification, assessment of volatile components, or large-scale purification.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis and purity verification of this compound. Given the compound's benzyloxy group, it possesses a strong chromophore, making it highly suitable for UV detection. A typical method would employ reverse-phase chromatography.

Developing a robust HPLC method involves optimizing several parameters, including the column, mobile phase, and detector settings. A C18 reverse-phase column is often the starting point for non-polar to moderately polar compounds like this compound. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.net Gradient elution, where the mobile phase composition is changed over time, is often employed to ensure adequate separation of the main compound from any impurities, which may have significantly different polarities. For quantitative analysis, a calibration curve is constructed using certified reference standards to ensure accuracy. researchgate.net

Table 1: Illustrative HPLC Parameters for Quantitative Analysis

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reverse-phase HPLC. |

| Gradient | 5% to 95% B over 15 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detector | UV at 254 nm | The benzyl (B1604629) group provides strong UV absorbance at this wavelength. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Gas Chromatography (GC) is particularly useful for identifying and quantifying volatile or semi-volatile components that may be present in a sample of this compound. This includes residual solvents from synthesis (e.g., toluene, THF) or volatile starting materials like dimethylamine (B145610). The technique is also adept at detecting certain thermally stable, low-molecular-weight impurities.

In a typical GC setup, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. shimadzu.com The choice of column is critical; a polar column might be used to separate polar analytes. shimadzu.com Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of unknown components. shimadzu.comrsc.org Headspace GC is a variation that is exceptionally effective for analyzing residual solvents without injecting the non-volatile main compound onto the column. merckmillipore.com

Table 2: Example GC-FID Parameters for Volatile Impurity Analysis

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Column | DB-WAX (or similar polar), 30 m x 0.25 mm, 0.25 µm | Provides good separation for a range of volatile organic compounds. |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures reproducible retention times. |

| Injector Temp. | 250 °C | Ensures complete vaporization of analytes. |

| Detector Temp. | 280 °C (FID) | Prevents condensation and ensures high sensitivity. |

| Oven Program | 50 °C (2 min), ramp to 240 °C at 15 °C/min, hold 5 min | Separates analytes with a wide range of boiling points. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading when analyzing for trace components in a concentrated sample. |

For the purification of this compound on a preparative scale, column chromatography using silica (B1680970) gel is a standard and effective method. This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent). Flash chromatography, an air-pressure accelerated version of traditional column chromatography, allows for faster and more efficient separations.

The process involves loading a concentrated solution of the crude product onto a column packed with silica gel. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), is then passed through the column. The solvent polarity is optimized to allow the desired compound to elute at a reasonable rate while retaining more polar impurities and eluting less polar byproducts more quickly. Fractions are collected and analyzed (often by Thin Layer Chromatography or HPLC) to identify those containing the pure product.

Method Development for Trace Analysis and Impurity Profiling

Identifying and quantifying trace-level impurities is critical for understanding reaction mechanisms and ensuring the quality of the final compound. Impurity profiling for this compound would focus on detecting potential starting materials, intermediates, and byproducts of the synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose. It combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the detection and tentative identification of impurities even when they are co-eluting with other components or are present at very low concentrations. rsc.org For instance, one could develop a method to detect trace amounts of 2-chloro-N,N-dimethylacetamide or benzyl alcohol, which may be precursors. chemsrc.com Similarly, GC-MS is the method of choice for identifying volatile or semi-volatile trace impurities. shimadzu.com Developing a comprehensive impurity profile involves subjecting the compound to stress conditions (e.g., acid, base, heat, light) to force degradation and identify potential degradants.

Quantitative Analysis Methods for Reaction Monitoring and Yield Determination

Effective chemical synthesis relies on the ability to monitor the progress of a reaction and accurately determine its yield. Both HPLC and GC are primary tools for this purpose.

To monitor the synthesis of this compound, small aliquots can be taken from the reaction mixture at various time points. These samples are then quenched and analyzed by HPLC. By comparing the peak area of the starting materials (e.g., a benzyloxyacetic acid precursor) to that of the this compound product, the reaction conversion can be calculated over time. rsc.org This data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

Once the reaction is complete, quantitative HPLC or GC analysis is used to determine the final yield. This is typically achieved using an internal standard method. A known amount of an unreactive, stable compound (the internal standard) is added to a precisely weighed sample of the crude product. The mixture is then analyzed, and the response factor of the product relative to the internal standard is used to calculate its exact quantity in the mixture, leading to a precise determination of the reaction yield.

Research on Structural Derivatives and Analogues of 2 Benzyloxy N,n Dimethyl Acetamide

Synthesis of Substituted Benzyloxy-N,N-dimethyl-acetamides

The synthesis of analogues of 2-Benzyloxy-N,N-dimethyl-acetamide, particularly 3-arylpropanamides, can be achieved through a novel radical condensation reaction. researchgate.net This method couples benzylic alcohols with acetamides using potassium tert-butoxide as the sole additive, yielding a variety of 3-arylpropanamides with water as the only byproduct. researchgate.netrsc.org The reaction mechanism is understood to proceed via a radical pathway. researchgate.netrsc.org The process is initiated by potassium tert-butoxide, which is thought to act as both a base and a radical initiator. researchgate.netrsc.org A key intermediate proposed in this mechanism is the radical anion of the benzylic alcohol, which then couples with the enolate of the amide to form the new carbon-carbon bond. researchgate.netrsc.org

This synthetic strategy has been successfully applied to a range of substituted benzylic alcohols. For instance, the reaction of p-benzyloxybenzyl alcohol with N,N-diethyl acetamide (B32628), a close relative of N,N-dimethyl acetamide, produces the corresponding N,N-diethyl 3-(4-benzyloxyphenyl)propanamide in good yield. researchgate.net The versatility of this reaction allows for the introduction of various substituents on the benzyloxy portion of the molecule, enabling the creation of a library of structurally diverse analogues.

The table below illustrates the outcomes of this condensation reaction with various substituted benzylic alcohols and different acetamide partners, showcasing the adaptability of the method.

Table 1: Synthesis of Substituted 3-Arylpropanamides via Radical Condensation This table showcases yields from the condensation of various benzylic alcohols with different N-substituted acetamides, demonstrating the synthesis of substituted analogues.

| Benzylic Alcohol | Acetamide Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Methylbenzyl alcohol | N,N-Diethyl acetamide | N,N-Diethyl-3-(4-methylphenyl)propanamide | 80 | researchgate.net |

| p-Methoxybenzyl alcohol | N,N-Diethyl acetamide | N,N-Diethyl-3-(4-methoxyphenyl)propanamide | 85 | researchgate.net |

| p-Benzyloxybenzyl alcohol | N,N-Diethyl acetamide | N,N-Diethyl-3-(4-benzyloxyphenyl)propanamide | 82 | researchgate.net |

| o-Methylbenzyl alcohol | N,N-Diethyl acetamide | N,N-Diethyl-3-(2-methylphenyl)propanamide | 87 | researchgate.net |

| p-Phenylbenzyl alcohol | N,N-Diethyl acetamide | N,N-Diethyl-3-(biphenyl-4-yl)propanamide | 78 | researchgate.net |

| p-Methoxybenzyl alcohol | N-Acetyl piperidine (B6355638) | 1-(3-(4-Methoxyphenyl)-1-oxopropyl)piperidine | 85 | researchgate.net |

| p-Methylbenzyl alcohol | N-Acetyl morpholine (B109124) | 4-(3-(4-Methylphenyl)-1-oxopropyl)morpholine | 80 | researchgate.net |

Modifications of the Acetamide Moiety and Their Synthetic Impact